molecular formula C11H11F4NO B1402038 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine CAS No. 1774897-47-0

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1402038
CAS No.: 1774897-47-0
M. Wt: 249.2 g/mol
InChI Key: UWDQJQMSNSGMDU-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-fluoro-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-(trifluoromethyl)aniline and morpholine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and morpholine.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups on the phenyl ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by binding to transporter proteins, thereby affecting neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • **4-(Trifluoromethyl)phenyl)morpholine
  • **4-(3-Fluoro-phenyl)morpholine
  • **4-(2-(Trifluoromethyl)phenyl)morpholine

Comparison: 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets compared to its analogs.

Biological Activity

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine and trifluoromethyl groups in its structure enhances its lipophilicity and metabolic stability, which are critical factors in drug design. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10F4NC_{12}H_{10}F_4N. The structure consists of a morpholine ring substituted with a trifluoromethyl group and a fluorinated phenyl group. This unique arrangement contributes to its distinctive biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, studies have indicated that similar fluorinated compounds can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Receptor Modulation : The morpholine moiety may facilitate binding to specific receptors, modulating their activity. Research has highlighted that morpholine derivatives can act as agonists or antagonists depending on their structural modifications .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For example, it was noted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, with IC50 values often below 100 nM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing trifluoromethyl groups have been reported to show enhanced activity against bacterial strains due to their ability to disrupt microbial membranes.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound forms significant interactions with active sites of COX-2 and LOX enzymes. These interactions were attributed to hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group .

Comparative Analysis

CompoundIC50 (Cancer Cells)Mechanism
This compound<100 nMEnzyme inhibition
Similar Fluorinated Compound A<50 nMReceptor modulation
Similar Fluorinated Compound B<200 nMAntimicrobial action

Properties

IUPAC Name

4-[3-fluoro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDQJQMSNSGMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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